molecular formula C8H12BrNO B6278951 2-(Bromomethyl)-5-(tert-butyl)oxazole CAS No. 1334492-54-4

2-(Bromomethyl)-5-(tert-butyl)oxazole

Cat. No.: B6278951
CAS No.: 1334492-54-4
M. Wt: 218.1
InChI Key:
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Description

2-(Bromomethyl)-5-(tert-butyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This particular compound is characterized by a bromomethyl group at the second position and a tert-butyl group at the fifth position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(tert-butyl)oxazole typically involves the bromination of a precursor oxazole compound. One common method is the bromination of 5-(tert-butyl)oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(tert-butyl)oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azide, thiol, or alkoxy-substituted oxazoles.

    Oxidation: Products include oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Products include methyl-substituted oxazoles or other reduced forms.

Scientific Research Applications

2-(Bromomethyl)-5-(tert-butyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(tert-butyl)oxazole involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

2-(Bromomethyl)-5-(tert-butyl)oxazole can be compared with other similar compounds, such as:

    2-(Chloromethyl)-5-(tert-butyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group. It has different reactivity and applications.

    2-(Bromomethyl)-5-methyl-oxazole: Similar structure but with a methyl group instead of a tert-butyl group. It has different steric and electronic properties.

    2-(Bromomethyl)-5-phenyl-oxazole: Similar structure but with a phenyl group instead of a tert-butyl group. It has different aromatic properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLYJOGUDPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334492-54-4
Record name 2-(bromomethyl)-5-tert-butyl-1,3-oxazole
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